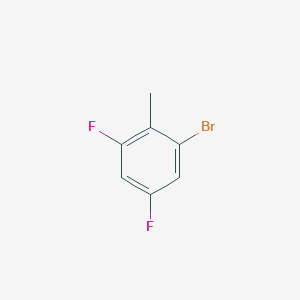

1-Bromo-3,5-difluoro-2-methylbenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . These methods suggest that the synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene could potentially be achieved through similar halogenation and substitution strategies.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . The presence of bromine and fluorine atoms on the benzene ring can also affect the geometry and normal modes of vibrations, as discussed in the study of 1-bromo-3-fluorobenzene . These findings can be extrapolated to predict that 1-Bromo-3,5-difluoro-2-methylbenzene would also exhibit unique structural characteristics due to its halogen substituents.

Chemical Reactions Analysis

Bromofluorobenzenes can undergo photodissociation, as shown by the C–Br photo-fragmentation of bromo-3,5-difluorobenzene, which has an activation energy compatible with a picosecond time scale . Additionally, brominated benzenes can participate in coupling reactions, such as the CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes into benzofurans . These studies indicate that 1-Bromo-3,5-difluoro-2-methylbenzene could be reactive under photochemical conditions and might be a suitable candidate for coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using various spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, were also analyzed . For 1-Bromo-3,5-difluoro-2-methylbenzene, similar spectroscopic and computational studies could provide detailed information about its physical and chemical properties.

Scientific Research Applications

Applications in Flame Retardants

Compounds similar to 1-Bromo-3,5-difluoro-2-methylbenzene have been extensively studied for their use in flame retardants. These substances, known as novel brominated flame retardants (NBFRs), are increasingly used due to their ability to enhance fire resistance in materials. Research highlights the occurrence of such retardants in various environments, emphasizing the need for further study on their environmental fate and toxicity. The increasing application of NBFRs calls for more comprehensive research to understand their long-term effects (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Impact and Toxicology

The environmental impact and toxicological profiles of brominated and mixed halogenated compounds, which are structurally related to 1-Bromo-3,5-difluoro-2-methylbenzene, have been a subject of significant research interest. Studies have shown that these compounds have similar toxicity profiles to their chlorinated counterparts, necessitating further investigation into their health effects. This research indicates a critical need for data on exposure scenarios to assess the potential risk these chemicals pose to human health and the environment (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Chemical Research

The synthesis of compounds related to 1-Bromo-3,5-difluoro-2-methylbenzene, like 2-Fluoro-4-bromobiphenyl, has been explored to support the manufacture of pharmaceuticals and other chemicals. These studies have improved understanding of chemical synthesis methods, providing insights into more efficient and less hazardous production techniques. This research contributes to the development of practical synthesis approaches for complex brominated compounds (Qiu et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-3,5-difluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDULWBQQLFIDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-difluoro-2-methylbenzene | |

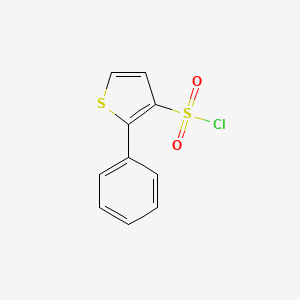

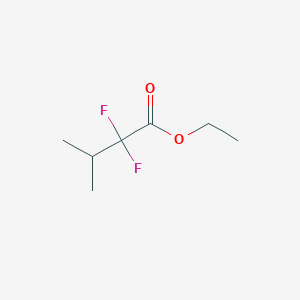

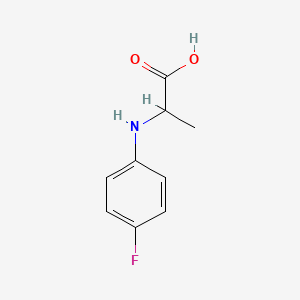

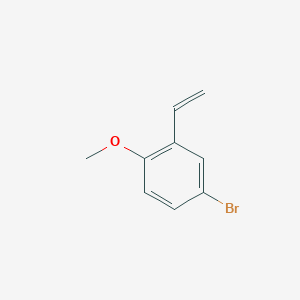

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

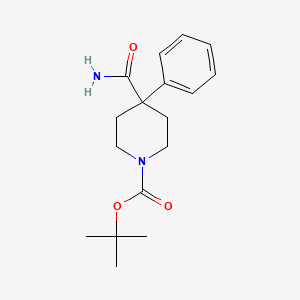

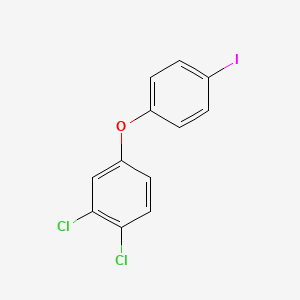

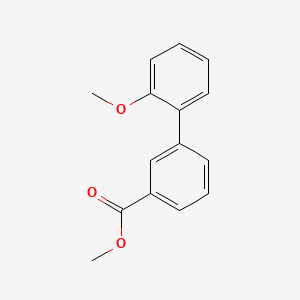

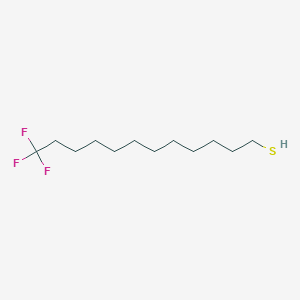

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)

![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)